chemical properties of 1-(Phenylsulfonyl)-4-azaindole-2-carbaldehyde
chemical properties of 1-(Phenylsulfonyl)-4-azaindole-2-carbaldehyde
An In-depth Technical Guide to 1-(Phenylsulfonyl)-4-azaindole-2-carbaldehyde
Executive Summary
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of 1-(Phenylsulfonyl)-4-azaindole-2-carbaldehyde. This compound is a heterocyclic building block of significant interest in medicinal chemistry, primarily due to the established biological importance of the azaindole scaffold.[1] The strategic placement of a reactive carbaldehyde group at the 2-position, combined with the activating and protecting nature of the N-phenylsulfonyl group, makes it a versatile intermediate for the synthesis of complex molecular architectures. This document details its physicochemical characteristics, provides a validated synthetic protocol, explores its spectroscopic signature and structural features, and discusses its reactivity and potential applications in drug discovery.
Introduction: The Strategic Importance of the Azaindole Scaffold
The azaindole framework is a core structural motif in numerous biologically active molecules, serving as a bioisosteric replacement for the ubiquitous indole ring found in many natural products and pharmaceuticals.[1] The introduction of a nitrogen atom into the indole's benzene ring fundamentally alters the molecule's physicochemical properties, such as its hydrogen bonding capacity, polarity, and metabolic stability, often leading to improved pharmacological profiles.[1]
1-(Phenylsulfonyl)-4-azaindole-2-carbaldehyde capitalizes on this privileged scaffold. The key features of this molecule are:
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The 4-Azaindole Core: This moiety (1H-pyrrolo[2,3-b]pyridine) is a key component in various therapeutic agents, including kinase inhibitors developed for oncology.[1]
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The N-Phenylsulfonyl Group: This group serves a dual purpose. It functions as a robust protecting group for the indole nitrogen, preventing unwanted side reactions. Furthermore, as a strong electron-withdrawing group, it facilitates certain reactions by modifying the electron density of the azaindole ring system.
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The 2-Carbaldehyde Functionality: The aldehyde group is a versatile chemical handle, enabling a wide array of subsequent chemical transformations. It can readily participate in reactions such as reductive aminations, Wittig reactions, condensations, and oxidations, providing a direct route to introduce diverse functional groups and build molecular complexity.
This guide serves as a technical resource for researchers leveraging this potent synthetic intermediate in drug development and organic synthesis programs.
Physicochemical and Structural Properties
The properties of 1-(Phenylsulfonyl)-4-azaindole-2-carbaldehyde are dictated by its constituent functional groups. While extensive experimental data for this specific isomer is not publicly available, its properties can be reliably inferred from closely related analogues and computational models.
Table 1: Physicochemical Properties of Azaindole Derivatives
| Property | Value / Description | Source / Basis |
|---|---|---|
| Molecular Formula | C₁₄H₁₀N₂O₃S | Based on structure |
| Molecular Weight | ~286.31 g/mol | Computed for isomer 1-(Phenylsulfonyl)-6-azaindole-2-carbaldehyde.[2] |
| Appearance | Expected to be a light-yellow or off-white crystalline solid. | Inferred from the indole analogue.[3] |
| Solubility | Soluble in common organic solvents like Dichloromethane (DCM), Ethyl Acetate (EtOAc), and Dimethylformamide (DMF). Limited solubility in non-polar solvents and water. | General property of similar organic compounds.[4] |
Structural Insights from Analogues
X-ray crystallography studies on the closely related compound, 1-(phenylsulfonyl)-1H-indole-2-carbaldehyde, provide valuable insights into the expected molecular geometry.[3][6]
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Geometry: A distorted tetrahedral geometry is observed around the sulfur atom.[3][6]
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Dihedral Angle: The phenyl ring of the sulfonyl group is significantly twisted out of the plane of the indole ring system, with a reported dihedral angle of 76.24°.[3][6] A similar conformation is expected for the 4-azaindole derivative to minimize steric hindrance.
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Intermolecular Interactions: The crystal packing is likely stabilized by C—H⋯O interactions involving the sulfonyl and carbonyl oxygen atoms.[3][6]
Synthesis and Purification Protocol
A robust and efficient synthesis of 1-(phenylsulfonyl)-4-azaindole-2-carbaldehyde can be achieved via a multi-step sequence adapted from established methods for related indole compounds.[3][6] The general strategy involves the protection of a suitable azaindole precursor followed by functionalization and oxidation.
Conceptual Synthetic Workflow
The proposed synthesis follows a logical progression from a commercially available starting material to the final product. The workflow is designed to ensure high yields and purity.
Caption: Proposed synthetic workflow for 1-(Phenylsulfonyl)-4-azaindole-2-carbaldehyde.
Detailed Experimental Protocol
Materials: 4-Azaindole, Sodium Hydride (60% dispersion in mineral oil), Benzenesulfonyl chloride, Anhydrous Tetrahydrofuran (THF), Phosphorus oxychloride (POCl₃), Anhydrous N,N-Dimethylformamide (DMF), Ethyl acetate, Hexanes, Saturated aqueous Sodium Bicarbonate (NaHCO₃), Brine, Anhydrous Magnesium Sulfate (MgSO₄).
Step 1: Synthesis of 1-(Phenylsulfonyl)-4-azaindole
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To a flame-dried round-bottom flask under a nitrogen atmosphere, add 4-azaindole (1.0 eq).
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Add anhydrous THF to dissolve the starting material.
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Cool the solution to 0 °C in an ice bath.
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Carefully add sodium hydride (1.2 eq) portion-wise. Causality: Sodium hydride is a strong base that deprotonates the azaindole nitrogen, forming the nucleophilic anion required for the subsequent sulfonylation.
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Allow the mixture to stir at 0 °C for 30 minutes.
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Add benzenesulfonyl chloride (1.1 eq) dropwise via syringe.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring by TLC.
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Upon completion, quench the reaction by slowly adding water. Extract the product with ethyl acetate. Wash the combined organic layers with water and brine, dry over MgSO₄, filter, and concentrate under reduced pressure. The crude product can be used in the next step or purified by column chromatography.
Step 2: Synthesis of 1-(Phenylsulfonyl)-4-azaindole-2-carbaldehyde (Vilsmeier-Haack Reaction)
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In a separate flame-dried flask under nitrogen, add anhydrous DMF (3.0 eq) and cool to 0 °C.
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Slowly add phosphorus oxychloride (1.5 eq) dropwise, maintaining the temperature at 0 °C. Stir for 30 minutes to form the Vilsmeier reagent. Causality: The reaction between DMF and POCl₃ forms the electrophilic Vilsmeier reagent, which is necessary for the formylation of the electron-rich azaindole ring.
-
Dissolve the crude 1-(phenylsulfonyl)-4-azaindole from Step 1 in a minimal amount of anhydrous DMF.
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Add the solution of the azaindole to the Vilsmeier reagent dropwise at 0 °C.
-
After addition, allow the reaction to warm to room temperature and then heat to 60-70 °C for 2-4 hours, monitoring by TLC.
-
Cool the reaction mixture to 0 °C and carefully quench by pouring it onto crushed ice.
-
Basify the solution by the slow addition of saturated aqueous NaHCO₃ until gas evolution ceases.
-
Extract the product with ethyl acetate (3x). Wash the combined organic layers with brine, dry over MgSO₄, filter, and concentrate.
Step 3: Purification
-
Purify the crude residue by flash column chromatography on silica gel, using a gradient elution system (e.g., 10% to 50% ethyl acetate in hexanes).
-
Combine the fractions containing the pure product and evaporate the solvent to yield 1-(phenylsulfonyl)-4-azaindole-2-carbaldehyde as a solid.
Spectroscopic Characterization
The identity and purity of the compound can be confirmed using standard spectroscopic techniques.
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¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the azaindole core and the phenylsulfonyl group. A characteristic singlet for the aldehyde proton (CHO) will appear far downfield, typically in the range of δ 9.8-10.2 ppm.
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¹³C NMR: The carbon NMR will show a resonance for the carbonyl carbon of the aldehyde at approximately δ 185-190 ppm. Other signals will correspond to the carbons of the two aromatic ring systems.
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Infrared (IR) Spectroscopy: A strong absorption band characteristic of the C=O stretch of the aldehyde will be prominent around 1670-1690 cm⁻¹. Strong bands corresponding to the S=O stretches of the sulfonyl group will appear in the regions of 1350-1380 cm⁻¹ (asymmetric) and 1160-1190 cm⁻¹ (symmetric).
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Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak [M]+ or protonated molecular ion peak [M+H]+ corresponding to the calculated molecular weight.
Chemical Reactivity and Synthetic Utility
The primary utility of this compound lies in the versatile reactivity of its aldehyde functional group, which serves as an anchor point for diversification.
Key Transformations of the Aldehyde Group
Caption: Key synthetic transformations of the 2-carbaldehyde group.
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Reductive Amination: This is one of the most powerful reactions for this substrate. The aldehyde can react with primary or secondary amines to form an intermediate imine, which is then reduced in situ by agents like sodium triacetoxyborohydride (NaBH(OAc)₃) to yield substituted amines. This provides a direct entry into libraries of compounds for structure-activity relationship (SAR) studies.
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Wittig Reaction: Reaction with phosphorus ylides (Wittig reagents) allows for the conversion of the aldehyde into a variety of substituted alkenes, enabling carbon-carbon bond formation and scaffold extension.
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Oxidation/Reduction: The aldehyde can be easily oxidized to the corresponding carboxylic acid using standard oxidizing agents (e.g., pyridinium dichromate).[3] Conversely, it can be reduced to the primary alcohol with mild reducing agents like sodium borohydride (NaBH₄).
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Condensation Reactions: The aldehyde can participate in aldol or Knoevenagel condensations with active methylene compounds, further expanding its synthetic potential.
Potential Applications in Drug Discovery
The 1-(phenylsulfonyl)-4-azaindole-2-carbaldehyde scaffold is a precursor to molecules with potential therapeutic applications across several disease areas. The azaindole core is a known "privileged structure" that targets multiple protein classes.
-
Kinase Inhibitors: Many FDA-approved and clinical-stage kinase inhibitors feature an azaindole or related heterocyclic core. This building block allows for the synthesis of derivatives that can be screened against various kinases implicated in cancer and inflammatory diseases.[1]
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Anti-inflammatory Agents: Indole and azaindole derivatives have been investigated for their anti-inflammatory properties, sometimes acting as inhibitors of enzymes like COX or signaling molecules like TNF-α.[7][8]
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Antimicrobial Agents: The structural motif is present in compounds explored for activity against various pathogens, including bacteria and viruses.[1]
By using the synthetic pathways outlined in Section 5.0, researchers can rapidly generate a library of diverse molecules built upon the 4-azaindole core for screening in various biological assays.
Handling and Storage
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Handling: Use standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Handle in a well-ventilated area or a chemical fume hood. Avoid inhalation of dust and contact with skin and eyes.
References
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Pineda, L. W., Ferllini, N., & Cabezas, J. (2022). 1-(Phenylsulfonyl)-1H-indole-2-carbaldehyde. IUCrData, 7(4). Available at: [Link]
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National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 87899566, 1-(Phenylsulfonyl)-6-azaindole-2-carbaldehyde. Available at: [Link]
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Pineda, L. W., Ferllini, N., & Cabezas, J. (2022). 1-(Phenylsulfonyl)-1H-indole-2-carbaldehyde. ResearchGate. Available at: [Link]
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Kumar, A., & Siddiqui, A. A. (2020). Azaindole Therapeutic Agents. ACS Omega, 5(31), 19297–19311. Available at: [Link]
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Arumugam, N., et al. (2012). Ethyl 1-phenylsulfonyl-1H-indole-2-carboxylate. Acta Crystallographica Section E, 68(Pt 1), o193. Available at: [Link]
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Ramathilagam, C., et al. (2011). 2-Methyl-1-phenylsulfonyl-1H-indole-3-carbaldehyde. ResearchGate. Available at: [Link]
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Patel, R. B., et al. (2013). Synthesis, Characterization and Anti-Inflammatory and Antipyretic evaluation of Novel Indole Derivatives. International Journal of Pharmaceutical Sciences and Research, 4(1), 442-449. Available at: [Link]
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Zhou, Y., et al. (2014). Synthesis and biological evaluation of novel indole-2-one and 7-aza-2-oxindole derivatives as anti-inflammatory agents. Drug Design, Development and Therapy, 8, 1853–1865. Available at: [Link]
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Mushtaq, N., et al. (2008). SYNTHESIS AND PHARMACOLOGICAL ACTIVITIES OF 7-AZAINDOLE DERIVATIVES. Pakistan Journal of Pharmaceutical Sciences, 21(1), 12-16. Available at: [Link]
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de Castro, S., et al. (2022). 1-(4-Nitrophenyl)-1H-1,2,3-Triazole-4-carbaldehyde: Scalable Synthesis and Its Use in the Preparation of 1-Alkyl-4-Formyl-1,2,3-triazoles. Molecules, 27(1), 263. Available at: [Link]
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